2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole

Vue d'ensemble

Description

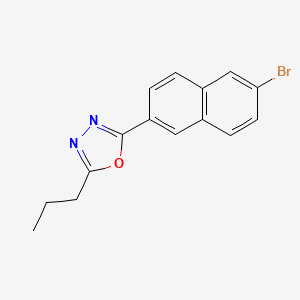

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is a heterocyclic compound that features a bromonaphthalene moiety attached to an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromonaphthalene-2-carboxylic acid hydrazide with propionic anhydride, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Substitution: Typical reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

Oxidation: Strong oxidizing agents such as potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products may include oxidized forms of the oxadiazole ring, depending on the reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has shown potential as a pharmacological agent. Research indicates that derivatives of oxadiazoles possess anti-inflammatory and antimicrobial properties. Specifically, 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole may inhibit certain biological pathways associated with disease processes.

Case Study :

A study published in the Journal of Medicinal Chemistry investigated various oxadiazole derivatives for their activity against bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Materials Science

In materials science, oxadiazoles are utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of this compound make it a candidate for enhancing the efficiency of these devices.

Research Findings :

A recent publication highlighted the use of oxadiazole-based materials in OLEDs, demonstrating improved luminescent efficiency and stability when integrated into device architectures . The incorporation of brominated naphthalene moieties was found to enhance charge transport properties.

Synthetic Chemistry

As a building block in synthetic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its bromine substituent allows for further functionalization through cross-coupling reactions.

Example Applications :

The compound can be used to synthesize novel heterocyclic compounds or as a precursor in the development of new agrochemicals or pharmaceuticals . Its versatility makes it valuable in designing targeted molecular libraries for drug discovery.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Significant activity against resistant strains |

| Materials Science | OLEDs and OPVs | Enhanced luminescent efficiency and stability |

| Synthetic Chemistry | Building Block for Complex Molecules | Versatile precursor for diverse applications |

Mécanisme D'action

The mechanism of action of 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole depends on its application:

Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions.

Electronic Properties: In materials science, its electronic properties are exploited in devices, where it can facilitate charge transport or light emission.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(6-Bromonaphthalen-2-yl)oxyethanol

- 6-Bromonaphthalen-2-ylboronic acid

- N-(6-Bromonaphthalen-2-yl)methanesulfonamide

Uniqueness

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is unique due to the combination of the bromonaphthalene and oxadiazole moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions or electronic characteristics.

Activité Biologique

2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O. The presence of the oxadiazole ring contributes to its biological activity, as this structure is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of oxadiazole derivatives in cancer treatment. For instance, a study focusing on 1,3,4-oxadiazole derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-453) when tested in combination with Imatinib. The mechanism involved apoptosis induction and interaction with estrogen receptors .

Table 1: Cytotoxicity of Oxadiazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 4c (related derivative) | MDA-MB-453 | TBD | Estrogen receptor binding |

| 4j (related derivative) | MCF-10A (non-cancer) | TBD | Cytotoxicity |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds containing the 1,3,4-oxadiazole ring have shown broad-spectrum activity against various pathogens. For example, derivatives have been reported to exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Efficacy of Selected Oxadiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | S. aureus | TBD | Dhumal et al. (2016) |

| 8a (related derivative) | E. coli | TBD | Desai et al. (2018) |

| 30 (benzamide derivative) | C. difficile | 0.003–0.03 | Paruch (2020) |

Anti-inflammatory Activity

Oxadiazoles have also been investigated for their anti-inflammatory properties. Studies indicate that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in clinical settings:

- Breast Cancer Treatment : A series of oxadiazole derivatives were evaluated for their ability to inhibit breast cancer cell proliferation. The study reported that compounds with specific substitutions showed enhanced activity compared to standard treatments .

- Antitubercular Activity : Research on oxadiazole derivatives revealed promising results against Mycobacterium bovis, indicating potential applications in treating tuberculosis .

Propriétés

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-2-3-14-17-18-15(19-14)12-5-4-11-9-13(16)7-6-10(11)8-12/h4-9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSPKALGMVYIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674968 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-07-0 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.